molecular formula C15H20O10 B172521 Erigeside C CAS No. 112667-09-1

Erigeside C

Cat. No.: B172521
CAS No.: 112667-09-1
M. Wt: 360.31 g/mol
InChI Key: CIYLTHWUJCCASO-APACUCGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erigeside C is primarily obtained through natural extraction from Erigeron breviscapus. The extraction process involves the use of solvents to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction and purification process mentioned above .

Chemical Reactions Analysis

Types of Reactions: Erigeside C, being a phenolic compound, can undergo several types of chemical reactions, including:

    Oxidation: Phenolic compounds are prone to oxidation, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Erigeside C involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with cellular signaling pathways involved in inflammation and bone growth .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLTHWUJCCASO-APACUCGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erigeside C
Reactant of Route 2
Reactant of Route 2
Erigeside C
Reactant of Route 3
Erigeside C
Reactant of Route 4
Erigeside C
Reactant of Route 5
Erigeside C
Reactant of Route 6
Erigeside C
Customer
Q & A

Q1: What is erigeside C and where is it found?

A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.

Q3: Are there any studies on the potential toxicity of this compound?

A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.

Q4: What analytical methods are commonly used to identify and quantify this compound?

A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.